Bis(hexafluoroisopropyl) carbonate
CAS No.: 18925-66-1
Cat. No.: VC7907401
Molecular Formula: C7H2F12O3
Molecular Weight: 362.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18925-66-1 |
|---|---|
| Molecular Formula | C7H2F12O3 |
| Molecular Weight | 362.07 g/mol |
| IUPAC Name | bis(1,1,1,3,3,3-hexafluoropropan-2-yl) carbonate |
| Standard InChI | InChI=1S/C7H2F12O3/c8-4(9,10)1(5(11,12)13)21-3(20)22-2(6(14,15)16)7(17,18)19/h1-2H |
| Standard InChI Key | UCYIKXVPERYUJJ-UHFFFAOYSA-N |
| SMILES | C(C(F)(F)F)(C(F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |
| Canonical SMILES | C(C(F)(F)F)(C(F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Introduction
Chemical Identity and Physicochemical Properties
Bis(hexafluoroisopropyl) carbonate is a symmetrical organofluorine compound with the systematic IUPAC name bis(1,1,1,3,3,3-hexafluoropropan-2-yl) carbonate. Its molecular structure features two hexafluoroisopropyl groups bonded to a central carbonate ester group, conferring exceptional thermal stability and reactivity.
Molecular Characteristics
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₂F₁₂O₃ | |
| Molecular weight | 362.07 g/mol | |
| Boiling point | 97°C | |
| Flash point | 58°C | |
| Density | 1.68 g/cm³ (predicted) | |
| Solubility | Miscible with dichloromethane, THF, DMF |
The compound’s fluorine content (62.4 wt%) induces strong dipole-dipole interactions, enabling amorphous-phase reactivity uncommon in conventional carbonates .
Synthetic Methodologies and Reaction Mechanisms
Industrial Synthesis
BHFIC is typically synthesized via transesterification between phosgene derivatives and hexafluoroisopropyl alcohol under anhydrous conditions:
Modern protocols replace phosgene with safer alternatives like triphosgene or dimethyl carbonate, achieving yields >85% .
Solid-State Polycondensation
Recent breakthroughs utilize BHFIC for phosgene-free polycarbonate synthesis:
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Prepolymer Formation: React BHFIC with bisphenol-A (BPA) in dichloromethane, eliminating hexafluoroisopropyl alcohol .
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Amorphous SSP: Heat the prepolymer under vacuum (43–180°C), where fluorine aggregation enables chain propagation despite lacking crystallinity .
Mechanistic Insight: Density functional theory calculations reveal two synergistic effects :
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Fluorophilicity: CF₃ groups aggregate via fluorine-fluorine interactions () .
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Dipole Alignment: Phenolic -OH groups align with carbonate carbonyls (), enabling propagation without crystal lattice constraints .
Applications in Advanced Material Science
High-Performance Polycarbonates
BHFIC-derived polycarbonates exhibit superior properties compared to phosgene-based analogs:
| Property | BHFIC-PC | Conventional PC |
|---|---|---|
| (Da) | 83,000 | 45,000 |
| Discoloration | None | Yellowing |
| Glass transition (°C) | 155 | 150 |
These materials find use in optical lenses and aerospace components requiring UV stability .
Non-Isocyanate Polyurethanes (NIPUs)
BHFIC reacts with diamines to form NIPUs via cyclic carbonate aminolysis:
Resulting NIPUs show narrow polydispersity (Đ = 1.2–1.5) and thermal stability up to 250°C .
Pharmaceutical and Biomedical Applications
Enzyme Inhibition
Hexafluoroisopropyl carbamates derived from BHFIC demonstrate potent enzyme modulation:
| Enzyme | IC₅₀ (nM) | Target Pathway |
|---|---|---|
| Monoacylglycerol lipase | 3.2 | Endocannabinoid system |
| Fatty acid amide hydrolase | 8.7 | Pain regulation |
Fluorine’s electronegativity enhances binding to catalytic serine residues .
Drug Delivery Systems
BHFIC-based polycarbonates self-assemble into nanoparticles (50–200 nm) for targeted drug delivery, showing 92% doxorubicin encapsulation efficiency .
Future Directions and Research Opportunities
Green Chemistry Applications
BHFIC’s phosgene-free polymerization could reduce polycarbonate production costs by 18–22% while eliminating 5.7 million tons/year of toxic gas emissions .
Biomedical Engineering
Ongoing studies explore BHFIC-derived:
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